H-D-Arg(Tos)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

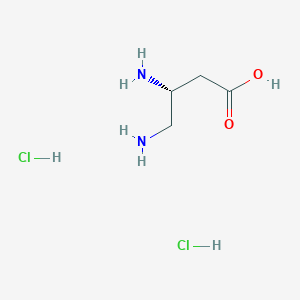

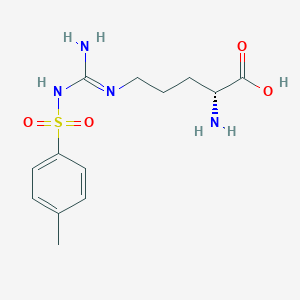

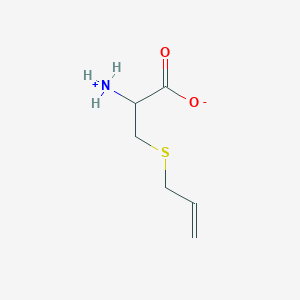

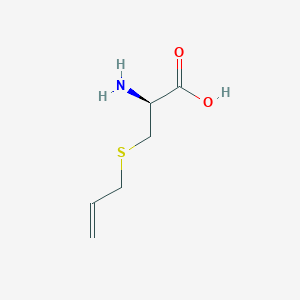

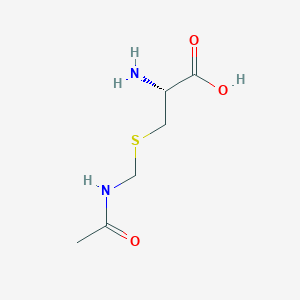

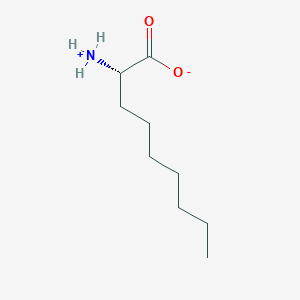

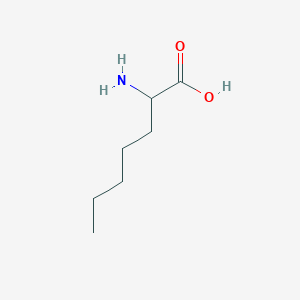

H-D-Arg(Tos)-OH, also known as (E)-N5- (Amino { [ (4-methylphenyl)sulfonyl]amino}methylen)-D-ornithine, is a chemical compound with the molecular formula C13H20N4O4S . It has an average mass of 328.387 Da and a monoisotopic mass of 328.120514 Da .

Molecular Structure Analysis

The molecular structure of H-D-Arg(Tos)-OH is complex, with one defined stereocentre . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 8 freely rotating bonds . The compound’s molar refractivity is 81.1±0.5 cm3 .

Physical And Chemical Properties Analysis

H-D-Arg(Tos)-OH has a density of 1.4±0.1 g/cm3 . Its boiling point is 557.3±60.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 88.3±3.0 kJ/mol , and the flash point is 290.9±32.9 °C . The index of refraction is 1.622 . The compound’s polar surface area is 156 Å2 , and its polarizability is 32.2±0.5 10-24 cm3 . The surface tension is 59.7±7.0 dyne/cm , and the molar volume is 230.4±7.0 cm3 .

科学的研究の応用

Chemisorption Studies

- TOF Spectra Analysis : Time-of-flight (TOF) analysis has been utilized to study chemisorption of gases like O2, H2O, and CH2OH on magnesium. This involves monitoring the intensities of direct recoils like H, C, O, and Mg as a function of gas exposure. It helps in understanding the reaction kinetics and surface stoichiometry consistent with compounds like Mg(OH)2 for the water reaction (Schultz, Mintz, Schuler, & Rabalais, 1984).

Plasma and Photodissociation Studies

- Ultraviolet Emission in Microcavity Plasma Devices : Observations include intense emission in the ultraviolet range from OH and ArD in microcavity plasma devices. This is significant when exploring the behavior of hydroxyl radicals in various mediums, such as water vapor or D2 in Ar, under different conditions (Ricconi, Park, Sung, Tchertchian, & Eden, 2007).

Hydroxyl Radical Studies

Infrared Absorption Spectrum of Hydroxyl Radicals : Research on the infrared absorption lines of OH and OD radicals in solid argon at low temperatures provides insights into the behavior of these radicals under specific conditions. This contributes to our understanding of their reactivity and potential applications in various scientific fields (Cheng, Lee, & Ogilvie, 1988).

Chemiluminescence in Hydrogen Combustion Systems : Study of the temporal variation of OH∗ (A2Σ+) chemiluminescence in hydrogen oxidation chemistry. This research is crucial for understanding the reaction mechanisms and kinetics in combustion systems, and could have implications in energy and environmental sciences (Kathrotia, Fikri, Bozkurt, Hartmann, Riedel, & Schulz, 2010).

Environmental Chemistry and Advanced Oxidation Processes

- Oxidative Degradation of Chemical Compounds : The study of oxidative degradation of compounds like Acid Red1 in aqueous solutions using Advanced Oxidation Processes (AOPs) relies on the reaction kinetics of hydroxyl radicals. This research has practical applications in wastewater treatment and environmental remediation (Thomas, Sreekanth, Sijumon, Aravind, & Aravindakumar, 2014).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

特性

IUPAC Name |

(2R)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTWQHUEZWYAOI-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428602 |

Source

|

| Record name | H-D-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Arg(Tos)-OH | |

CAS RN |

97233-92-6 |

Source

|

| Record name | H-D-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)